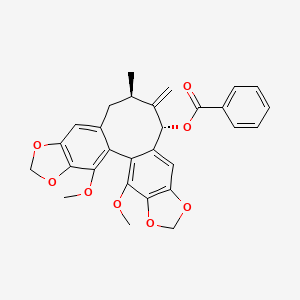
Schisandrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schisandrene is a natural product found in Schisandra chinensis with data available.
Applications De Recherche Scientifique
Chemical Properties of Schisandrene
This compound's structure contributes to its biological activity. It is categorized among lignans, which are known for their diverse pharmacological properties. The molecular formula of this compound is C₃₃H₄₄O₈, and it exhibits significant antioxidant properties that are critical for its therapeutic effects.
Antioxidant Activity
Mechanism of Action:
this compound has been shown to exhibit strong antioxidant activity, which helps mitigate oxidative stress in cells. This property is essential for protecting cellular components from damage caused by reactive oxygen species (ROS).
Case Study:
A study demonstrated that this compound could enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) in liver tissues, thereby reducing lipid peroxidation markers like malondialdehyde (MDA) .
Hepatoprotection
Mechanism of Action:
this compound has been investigated for its hepatoprotective effects, particularly against chemical-induced liver injury.
Case Study:
In a model using carbon tetrachloride (CCl₄) to induce liver damage, this compound administration significantly reduced liver inflammation and fibrosis by modulating inflammatory pathways such as NF-κB and iNOS .
Anticancer Properties
Mechanism of Action:
The compound exhibits anticancer properties through several mechanisms, including induction of apoptosis and inhibition of cell proliferation.
Case Study:
Research indicated that this compound inhibited the growth of various cancer cell lines, including hepatocellular carcinoma and lung cancer cells. It was found to induce cell cycle arrest at the G2/M phase by modulating cyclin-dependent kinases (CDKs) and promoting p53 activation .
Cardioprotective Effects
Mechanism of Action:
this compound's cardioprotective properties are attributed to its ability to reduce oxidative stress and inflammation in cardiac tissues.
Case Study:
In vitro studies showed that this compound could protect cardiomyocytes from hypoxia/reoxygenation injury by enhancing mitochondrial function and reducing apoptosis rates through the activation of the PI3K/Akt signaling pathway .
Comparative Data Table
Propriétés
Formule moléculaire |
C29H26O8 |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
[(11S,13R)-3,22-dimethoxy-13-methyl-12-methylidene-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C29H26O8/c1-15-10-18-11-20-25(35-13-33-20)27(31-3)22(18)23-19(12-21-26(28(23)32-4)36-14-34-21)24(16(15)2)37-29(30)17-8-6-5-7-9-17/h5-9,11-12,15,24H,2,10,13-14H2,1,3-4H3/t15-,24+/m1/s1 |
Clé InChI |
VBNGAFROWJLPCL-MYYSRTQBSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@H](C1=C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 |
SMILES canonique |
CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1=C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 |
Synonymes |
schisandrene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















